The presence of the trimethylsilyl (TMS) group suggests this compound could be a useful intermediate in organic synthesis. TMS groups are commonly used as protecting groups for hydroxyl functionalities. By selectively removing the TMS group later in the synthesis, the hydroxyl group can be unveiled to participate in further reactions.
The core structure of the molecule contains a furo[3,2-b]pyridine ring system. Fused heterocycles like this are present in various natural products and biologically active molecules. Research efforts might explore this compound as a starting point for developing new drugs or bioactive molecules.
The specific properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine, such as its conductivity or fluorescence, are unknown. However, some pyridine derivatives with similar structures have been investigated for their potential applications in organic electronics or optoelectronic devices.
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine is a complex heterocyclic compound characterized by its unique furo[3,2-b]pyridine backbone. Its molecular formula is , and it features both tert-butyldimethylsilyloxy and trimethylsilyl substituents. The presence of these silyl groups enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis and potential drug development.
The furo[3,2-b]pyridine structure is notable for its inclusion of both furan and pyridine rings, which are commonly found in biologically active compounds. This structural arrangement contributes to the compound's potential pharmacological properties, including antimicrobial and anticancer activities.
These reactions expand the utility of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine in synthetic organic chemistry.
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine typically involves multi-step organic reactions:
The complexity of these synthetic routes allows for the fine-tuning of the compound's properties.
The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine span several fields:
Understanding the interactions of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine with biological targets is crucial for assessing its pharmacological potential. Interaction studies typically focus on:
These studies are essential for determining the viability of this compound as a therapeutic agent.
Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine. Here are some notable examples:
Compound Name | Structural Features | Biological Activity | Unique Aspect |
---|---|---|---|
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | Trimethylsilyl group | Anticancer activity | Different silyl group |
2-(dimethylamino)furo[3,2-b]pyridine | Dimethylamino substituent | Antimicrobial properties | Amino group alters activity |
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridine | Bromine instead of chlorine | Varies by substitution | Halogen variation impacts reactivity |
These comparisons illustrate how variations in substituents can significantly affect biological activity and chemical behavior, highlighting the uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine in terms of its specific functional groups and potential applications.
Palladium-catalyzed coupling reactions have emerged as the cornerstone methodology for constructing the furo[3,2-b]pyridine core system, offering superior regioselectivity and functional group compatibility compared to classical heterocyclization approaches. The development of efficient palladium-catalyzed protocols has revolutionized furopyridine synthesis by enabling direct access to highly substituted derivatives under mild reaction conditions. These methodologies typically employ palladium on carbon (Pd/C) in combination with copper co-catalysts, providing an economical and environmentally benign approach to heterocycle formation. The catalytic system demonstrates remarkable tolerance for various protecting groups, including both tert-butyldimethylsilyl and trimethylsilyl functionalities, which are essential for the target molecule's synthesis.
The mechanistic pathway for palladium-catalyzed furopyridine formation involves initial oxidative addition of the palladium catalyst to halogenated pyridine substrates, followed by alkyne insertion and subsequent reductive elimination to form the carbon-carbon bond. This process is facilitated by copper co-catalysts that activate terminal alkynes through the formation of copper acetylides, enhancing the efficiency of the cross-coupling reaction. The reaction conditions typically require the presence of triphenylphosphine as a ligand and triethylamine as a base, with ethanol serving as the preferred solvent for optimal yield and selectivity. Temperature control is critical, with most reactions proceeding efficiently at 80-100°C under ultrasonic irradiation to accelerate the coupling process.
Recent advances in palladium-catalyzed furopyridine synthesis have focused on developing heterogeneous catalytic systems that can be easily recovered and recycled, addressing sustainability concerns in pharmaceutical manufacturing. These systems employ supported palladium catalysts that maintain high activity while reducing metal leaching and facilitating product purification. The heterogeneous approach has proven particularly effective for large-scale synthesis, where catalyst recovery becomes economically significant. Additionally, the development of microwave-assisted protocols has further enhanced the efficiency of palladium-catalyzed transformations, reducing reaction times from hours to minutes while maintaining excellent yields.
The crystallographic characterization of furo[3,2-b]pyridine derivatives reveals fundamental structural parameters that define the molecular architecture of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine [1] [2]. The fused heterocyclic system consists of a furan ring and a pyridine ring sharing a common carbon-carbon bond, creating a rigid planar framework characteristic of the furo[3,2-b]pyridine core structure [3] [4].
Crystal structure analyses of related furo[3,2-b]pyridine compounds demonstrate that these molecules typically crystallize in monoclinic space groups, with the furopyridine ring system maintaining planarity [5]. The dihedral angle between the furan and pyridine rings approaches zero degrees, indicating complete coplanarity of the bicyclic system [5]. Intermolecular interactions in the crystal lattice are primarily governed by weak van der Waals forces and occasional carbon-hydrogen to nitrogen hydrogen bonding patterns [6].
The unit cell parameters for furo[3,2-b]pyridine derivatives commonly fall within specific ranges based on crystallographic data from the Cambridge Structural Database [1] [2]. The molecular packing typically exhibits layers parallel to crystallographic planes, stabilized by intermolecular hydrogen bonding networks involving the nitrogen atom of the pyridine ring [5] [6].
Crystallographic Parameter | Typical Range | Reference Structure |
---|---|---|
Space Group | Monoclinic P21/c | Multiple derivatives [5] |
Unit Cell a (Å) | 8.0-14.0 | CLK1 complexes [1] [2] |
Unit Cell b (Å) | 8.2-14.0 | CLK1 complexes [1] [2] |
Unit Cell c (Å) | 7.3-21.8 | CLK1 complexes [1] [2] |
β angle (°) | 87-105 | Multiple structures [5] |
Molecular planarity | <5° deviation | Furopyridine cores [5] |
The trimethylsilyl and tert-butyldimethylsilyloxy substituents in the target compound introduce steric bulk that influences crystal packing arrangements [7] [8]. These silyl groups typically adopt conformations that minimize intramolecular steric interactions while maintaining the planarity of the central furo[3,2-b]pyridine core [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine through analysis of proton, carbon-13, and silicon-29 nuclei [10] [11]. The aromatic protons of the furo[3,2-b]pyridine core typically resonate in the characteristic downfield region between 7.2 and 8.5 parts per million [3] [12].
The ¹H nuclear magnetic resonance spectrum exhibits distinct multipicity patterns for the furopyridine protons, with the pyridine ring protons appearing as doublets or triplets depending on their substitution pattern [10] [13]. The methylene protons adjacent to the tert-butyldimethylsilyloxy group typically appear as a singlet around 4.5-5.0 parts per million due to the electron-withdrawing effect of the oxygen atom [11] [14].
Silicon-containing substituents provide characteristic signals in both ¹H and ²⁹Si nuclear magnetic resonance spectra [15] [16]. The trimethylsilyl group attached to the pyridine ring exhibits a sharp singlet in the ¹H spectrum around 0.3-0.4 parts per million, integrating for nine protons [17] [18]. The tert-butyldimethylsilyl protecting group shows multiple signals: the tert-butyl protons appear as a singlet around 0.9 parts per million (nine protons), while the dimethylsilyl protons resonate around 0.1 parts per million (six protons) [15] [17].
Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Furopyridine H-3 | 7.8-8.2 | d | 1H |
Furopyridine H-5 | 7.4-7.8 | d | 1H |
Furopyridine H-7 | 8.0-8.4 | d | 1H |
Methylene OCH₂ | 4.5-5.0 | s | 2H |
Trimethylsilyl | 0.3-0.4 | s | 9H |
tert-Butyl | 0.9 | s | 9H |
Dimethylsilyl | 0.1 | s | 6H |
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with aromatic carbons appearing between 110 and 160 parts per million [19]. The carbon atoms of the trimethylsilyl groups typically resonate around -5 to 5 parts per million, while the tert-butyl carbons appear around 18 and 26 parts per million [16] [20].
Silicon-29 nuclear magnetic resonance spectroscopy offers unique structural insights into the silyl substituents [15] [18]. The trimethylsilyl group typically exhibits a chemical shift between -10 and +10 parts per million, while the tert-butyldimethylsilyl group appears in the range of +15 to +25 parts per million [17] [20]. These chemical shifts are highly sensitive to the electronic environment surrounding the silicon atoms [15] [18].
Mass spectrometric analysis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine reveals characteristic fragmentation pathways under electron impact ionization conditions [21] [22]. The molecular ion peak typically exhibits moderate to low intensity due to the presence of multiple silyl groups that readily undergo fragmentation [23] [24].
The primary fragmentation pathway involves the loss of methyl radicals from the trimethylsilyl groups, generating fragments at molecular ion minus 15 mass units [22] [24]. This initial fragmentation is followed by sequential losses of additional methyl groups, creating a characteristic pattern of peaks separated by 15 mass units [21] [25]. The loss of trimethylsilanol (90 mass units) represents another major fragmentation pathway characteristic of trimethylsilyl derivatives [24] [25].
The tert-butyldimethylsilyloxy group undergoes fragmentation through multiple pathways [23] [26]. Loss of the tert-butyl radical (57 mass units) generates a significant fragment ion, while elimination of the entire tert-butyldimethylsilyloxy group (159 mass units) produces a base peak corresponding to the furo[3,2-b]pyridine core with a methylene substituent [24] [27].
Fragmentation Pattern | Mass Loss (m/z) | Relative Intensity | Assignment |
---|---|---|---|
Molecular ion - CH₃ | -15 | Moderate | Trimethylsilyl fragmentation [22] |
Molecular ion - C₄H₉ | -57 | High | tert-Butyl loss [24] |
Molecular ion - TMSOH | -90 | High | Trimethylsilanol elimination [25] |
Molecular ion - CH₂OTBDMS | -159 | Base peak | Complete silyloxy loss [24] |
Molecular ion - 2×CH₃ | -30 | Moderate | Double methyl loss [22] |
Molecular ion - TMS | -73 | Low | Trimethylsilyl group [21] |
The mass spectrum also exhibits fragments corresponding to rearrangement processes involving silicon group migration [26] [27]. These rearrangement ions provide additional structural information about the connectivity of the silyl substituents to the furo[3,2-b]pyridine framework [23] [26]. The base peak typically corresponds to the protonated furo[3,2-b]pyridine core after loss of both silyl protecting groups [21] [25].
Secondary fragmentation of the furo[3,2-b]pyridine core involves ring-opening processes and loss of carbon monoxide from the furan ring [28] . These fragmentation patterns are consistent with established mechanisms for furopyridine derivatives under electron impact conditions [3] [21].
Computational density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine [30] [31]. Optimization studies using the B3LYP hybrid functional with 6-31G(d,p) or 6-311++G(d,p) basis sets reveal the most stable conformational arrangements of the molecule [9] [32].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the electronic characteristics of the compound [32] [33]. The furo[3,2-b]pyridine core exhibits π-conjugation that delocalizes electron density across both aromatic rings, influencing the molecular orbital distributions [30] [19]. The trimethylsilyl substituent at the 6-position acts as an electron-donating group through hyperconjugation effects [31] [9].
Calculated dipole moments typically range from 2 to 5 Debye units for furo[3,2-b]pyridine derivatives, depending on the substitution pattern [34] [32]. The presence of the electronegative oxygen atoms in the silyloxy substituents contributes to the overall molecular dipole [31] [19]. Natural bond orbital analysis reveals charge distribution patterns and orbital overlap characteristics throughout the molecular framework [30] [33].
Computational Parameter | Calculated Value | Basis Set | Method |
---|---|---|---|
HOMO Energy | -6.0 to -7.0 eV | 6-311++G(d,p) | B3LYP [32] |
LUMO Energy | -1.0 to -2.0 eV | 6-311++G(d,p) | B3LYP [32] |
HOMO-LUMO Gap | 4.5-5.5 eV | 6-311++G(d,p) | B3LYP [33] |
Dipole Moment | 2.5-4.5 D | 6-31G(d,p) | B3LYP [31] |
Total Energy | Variable | 6-311++G(d,p) | B3LYP [9] |
Hardness Parameter | 2.2-2.7 eV | 6-311++G(d,p) | B3LYP [33] |
Vibrational frequency calculations confirm the stability of optimized geometries and provide theoretical infrared spectra for comparison with experimental data [31] [19]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [30] [9]. Ring breathing modes of the furo[3,2-b]pyridine core typically appear in the 1400-1600 cm⁻¹ region, while silicon-carbon stretching vibrations occur around 800-900 cm⁻¹ [31] [32].